

An In-depth Technical Guide to 2-Methoxyphenylacetonitrile (CAS: 7035-03-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxyphenylacetonitrile**, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and its role in the generation of pharmacologically active molecules.

Core Chemical and Physical Properties

2-Methoxyphenylacetonitrile, also known as (o-Methoxyphenyl)acetonitrile or 2-Methoxybenzyl cyanide, is a crystalline solid at room temperature.^[1] Its core structure consists of a benzene ring substituted with a methoxy group and an acetonitrile group at positions 1 and 2, respectively.

Table 1: Chemical and Physical Properties of **2-Methoxyphenylacetonitrile**

Property	Value	Reference(s)
CAS Number	7035-03-2	[1] [2] [3]
Molecular Formula	C ₉ H ₉ NO	[1] [2] [3]
Molecular Weight	147.17 g/mol	[1] [2] [4]
Appearance	White to cream crystals or powder	[1] [5]
Melting Point	65-67 °C	[1]
Boiling Point	143 °C at 15 mmHg	[1]
Flash Point	129 °C	[1]
Solubility	Information not readily available	
SMILES String	COc1ccccc1CC#N	[1]
InChI Key	DWJKILXTMUGXOU-UHFFFAOYSA-N	[1]

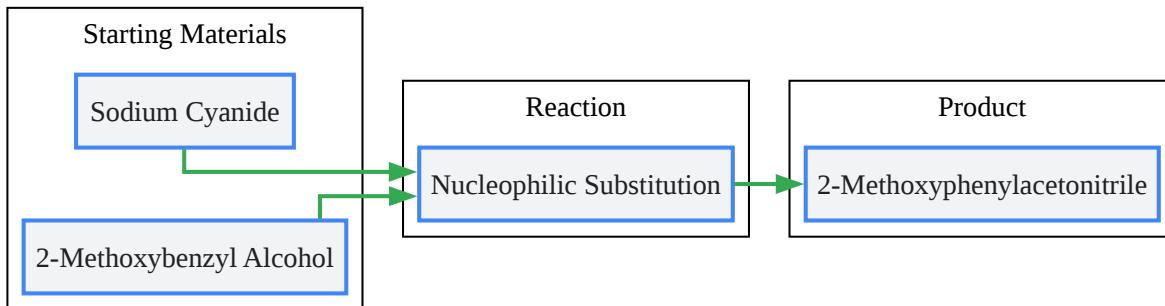
Safety and Handling Information

2-Methoxyphenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[6\]](#)[\[7\]](#) It causes serious eye irritation and may cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.[\[1\]](#)

Table 2: GHS Hazard and Precautionary Statements

Classification	Code	Statement	Reference(s)
Hazard Class	Eye Irrit. 2, STOT SE 3	[1]	
Signal Word	Warning	[1]	
Hazard Statements	H319	Causes serious eye irritation.	[1]
H335	May cause respiratory irritation.	[1]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[1][8]
P264	Wash face, hands and any exposed skin thoroughly after handling.	[6][7]	
P271	Use only outdoors or in a well-ventilated area.	[6][7]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[6][7]	
P304 + P340 + P312	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.	[1][8]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water	[1]	

for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.


Experimental Protocols

Synthesis of 2-Methoxyphenylacetonitrile

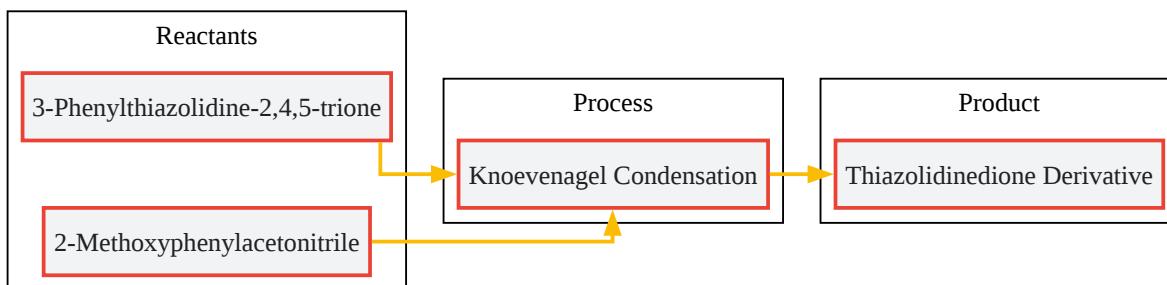
A common method for the synthesis of **2-Methoxyphenylacetonitrile** involves the nucleophilic substitution of 2-methoxybenzyl chloride with sodium cyanide. The following protocol is adapted from a similar procedure for the synthesis of p-methoxyphenylacetonitrile.[\[9\]](#)

Experimental Protocol: Synthesis of **2-Methoxyphenylacetonitrile**

- Materials: 2-methoxybenzyl alcohol, concentrated hydrochloric acid, granular calcium chloride, sodium cyanide, sodium iodide, and dry acetone.
- Step 1: Preparation of 2-Methoxybenzyl Chloride: In a flask equipped with a stirrer, place 1 mole of 2-methoxybenzyl alcohol and 248 ml of concentrated hydrochloric acid. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the lower layer (2-methoxybenzyl chloride), and dry it over 20 g of granular calcium chloride for approximately 30 minutes. Filter to remove the drying agent.
- Step 2: Cyanation: In a three-necked round-bottomed flask fitted with a stirrer and a reflux condenser, place the dried 2-methoxybenzyl chloride, 1.5 moles of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone. Heat the mixture under reflux with vigorous stirring for 16-20 hours.
- Step 3: Work-up and Purification: Cool the reaction mixture and filter with suction. Wash the solid residue with 200 ml of acetone. Combine the filtrates and remove the acetone by distillation. Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water. Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure. Purify the resulting **2-Methoxyphenylacetonitrile** by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Methoxyphenylacetonitrile**.


Synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione

2-Methoxyphenylacetonitrile serves as a crucial building block in the synthesis of heterocyclic compounds with potential biological activity.[1][2][9] One such example is its use in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, a potential antibiotic agent.[2] This synthesis is likely achieved through a Knoevenagel condensation. The following is a general protocol for the Knoevenagel condensation of an arylacetonitrile with a carbonyl compound.

Experimental Protocol: Knoevenagel Condensation for Thiazolidinedione Derivative Synthesis

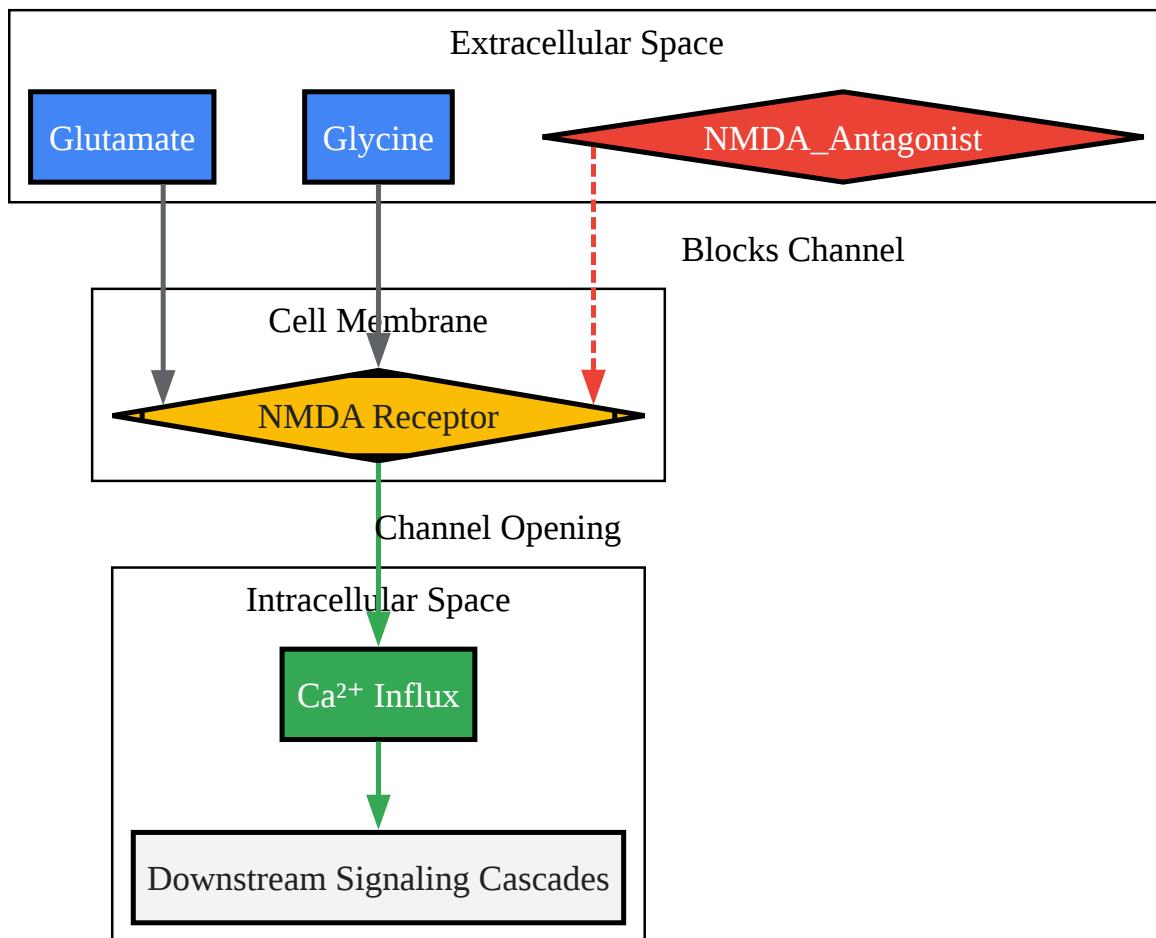
- Materials: **2-Methoxyphenylacetonitrile**, 3-phenylthiazolidine-2,4,5-trione (or a similar precursor), a basic catalyst (e.g., piperidine or triethylamine), and a suitable solvent (e.g., ethanol or toluene).
- Step 1: Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of **2-Methoxyphenylacetonitrile** and the 3-phenylthiazolidine-2,4,5-trione precursor in the chosen solvent.
- Step 2: Catalysis: Add a catalytic amount of the basic catalyst to the reaction mixture.

- Step 3: Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
- Step 4: Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione.

[Click to download full resolution via product page](#)

Caption: Knoevenagel Condensation Workflow.

Applications in Drug Development


The methoxyphenylacetonitrile scaffold is a recurring motif in a multitude of pharmaceutically active compounds. The strategic placement of the methoxy and nitrile groups facilitates the construction of complex molecular architectures, making **2-methoxyphenylacetonitrile** and its isomers crucial starting materials for drug discovery and development.[9]

Precursor to NMDA Receptor Antagonists

2-Methoxyphenylacetonitrile can be utilized in the synthesis of 6,7-benzomorphan derivatives, which have been identified as antagonists of the NMDA receptor-channel complex. [2] NMDA receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor, a key player in synaptic plasticity and memory function.

NMDA Receptor Signaling Pathway and Antagonism

The NMDA receptor is an ionotropic glutamate receptor that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca^{2+} ions into the neuron.[10] This calcium influx is critical for various intracellular signaling pathways.[10] NMDA receptor antagonists block this activity, thereby modulating neural excitability.

[Click to download full resolution via product page](#)

Caption: NMDA Receptor Antagonist Mechanism.

Conclusion

2-Methoxyphenylacetonitrile (CAS 7035-03-2) is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly those with potential

therapeutic applications. Its utility as a precursor for novel antibiotic candidates and NMDA receptor antagonists highlights its importance in the field of drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists working with this compound. As with all chemical research, adherence to strict safety protocols is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Methoxyphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 8. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxyphenylacetonitrile (CAS: 7035-03-2)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128560#2-methoxyphenylacetonitrile-cas-number-7035-03-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com